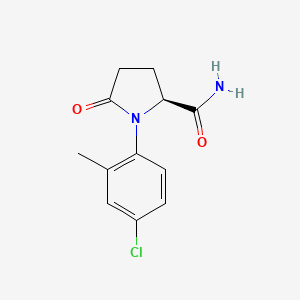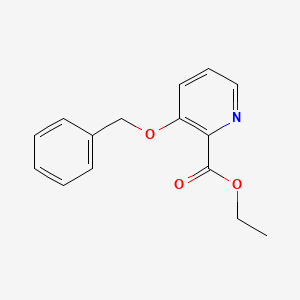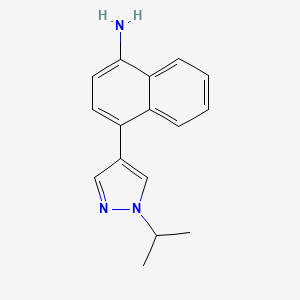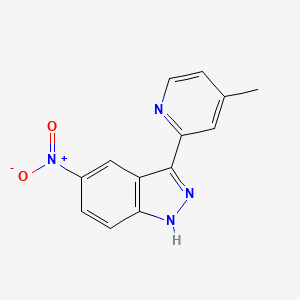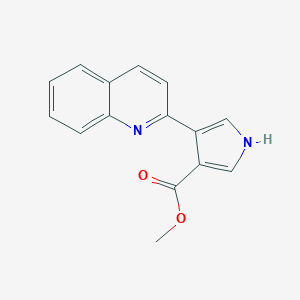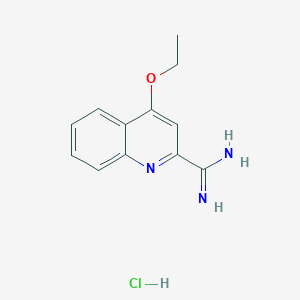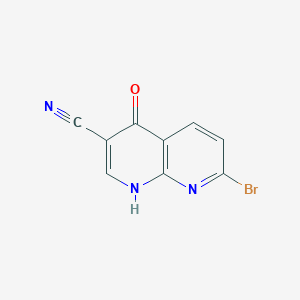
7-Bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonitrile is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a bromine atom, a carbonitrile group, and a keto group. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in medicinal chemistry and materials science .
Preparation Methods
The synthesis of 7-Bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) . This reaction proceeds under mild conditions and yields the desired naphthyridine derivative in moderate to high yields.
Chemical Reactions Analysis
7-Bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit bacterial DNA gyrase, an enzyme essential for DNA replication . This inhibition disrupts bacterial DNA synthesis, leading to cell death. The compound’s unique structure allows it to bind effectively to the enzyme’s active site, blocking its function.
Comparison with Similar Compounds
Similar compounds to 7-Bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonitrile include:
Nalidixic acid: 1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid.
Gemifloxacin: A fluoroquinolone antibiotic containing a naphthyridine core.
Compared to these compounds, this compound is unique due to its bromine and carbonitrile groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C9H4BrN3O |
|---|---|
Molecular Weight |
250.05 g/mol |
IUPAC Name |
7-bromo-4-oxo-1H-1,8-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C9H4BrN3O/c10-7-2-1-6-8(14)5(3-11)4-12-9(6)13-7/h1-2,4H,(H,12,13,14) |
InChI Key |
MCNOURMOIWUCGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=O)C(=CN2)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


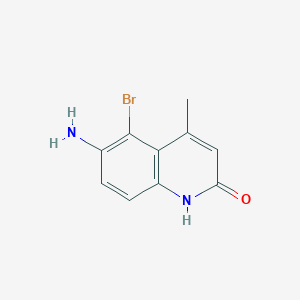
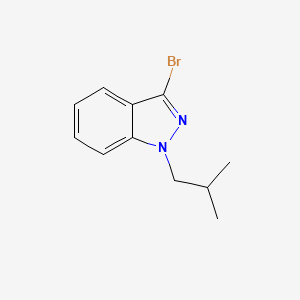
![3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11861019.png)
![5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11861033.png)
![2-(2-Fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11861046.png)
